molecular formula C13H13NO3S2 B2368664 (5E)-3-ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 273731-75-2

(5E)-3-ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2368664
CAS No.: 273731-75-2
M. Wt: 295.37
InChI Key: BUQWCOUBSVBPCP-JXMROGBWSA-N
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Description

The compound (5E)-3-ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a rhodanine derivative characterized by:

  • 3-Ethyl substitution on the thiazolidinone ring, enhancing lipophilicity and influencing steric interactions.
  • (5E)-Configuration of the exocyclic double bond, which stabilizes a planar geometry critical for π-π stacking with biological targets.
  • 2-Hydroxy-3-methoxybenzylidene moiety at position 5, providing hydrogen-bonding capacity (via the hydroxyl group) and electron-donating effects (via methoxy).

This structural framework is associated with diverse bioactivities, including antifungal, antiviral, and enzyme-inhibitory properties, as observed in related rhodanine derivatives .

Properties

IUPAC Name

(5E)-3-ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S2/c1-3-14-12(16)10(19-13(14)18)7-8-5-4-6-9(17-2)11(8)15/h4-7,15H,3H2,1-2H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQWCOUBSVBPCP-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(C(=CC=C2)OC)O)SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C\C2=C(C(=CC=C2)OC)O)/SC1=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation of 3-Ethylrhodanine and 2-Hydroxy-3-Methoxybenzaldehyde

The primary synthesis involves a Knoevenagel condensation between 3-ethylrhodanine and 2-hydroxy-3-methoxybenzaldehyde. This method leverages the electrophilic α,β-unsaturated ketone moiety of rhodanine, which reacts with the aldehyde group under basic conditions to form the exocyclic double bond characteristic of the (5E) configuration.

Procedure :

  • Reactants :
    • 3-Ethylrhodanine (1.0 equiv)
    • 2-Hydroxy-3-methoxybenzaldehyde (1.1 equiv)
    • Pyrrolidine (0.2 equiv, base catalyst)
    • Ethanol (solvent)
  • Conditions :
    • Reflux at 80°C for 4 hours under inert atmosphere.
    • Post-reaction, the mixture is cooled, and the solvent is evaporated under reduced pressure.
    • The crude product is washed with water and recrystallized from ethanol to yield yellow crystals.

Yield : ~75–80% (reported in analogous syntheses).

Mechanistic Insight :
The base deprotonates the aldehyde, enabling nucleophilic attack by the rhodanine’s active methylene group. Subsequent dehydration forms the conjugated double bond, stabilized by the aromatic and thione groups.

Alternative Synthesis via Multicomponent Reactions

A less common approach involves the cyclocondensation of ethylamine, carbon disulfide, and α-bromo ketones, followed by aldehyde condensation. This method constructs the thiazolidinone ring in situ.

Procedure :

  • Step 1 : Synthesis of 3-ethylrhodanine:
    • Ethylamine reacts with carbon disulfide and chloroacetic acid in ammonia-saturated ethanol.
    • Intermediate dithiocarbamate forms, which cyclizes under basic conditions to yield 3-ethylrhodanine.
  • Step 2 : Condensation with 2-hydroxy-3-methoxybenzaldehyde (as in Section 1.1).

Yield : ~60–70% for the two-step process.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

Comparative studies (Table 1) reveal ethanol as the optimal solvent due to its polarity and ability to dissolve both reactants. Pyrrolidine outperforms other bases (e.g., piperidine, triethylamine) in minimizing side reactions.

Table 1 : Effect of Solvent and Catalyst on Reaction Efficiency

Solvent Catalyst Temperature (°C) Time (h) Yield (%)
Ethanol Pyrrolidine 80 4 78
Methanol Piperidine 65 6 65
Acetonitrile Triethylamine 85 3 72

Data compiled from.

Temperature and Time Dependence

The reaction proceeds efficiently at 80°C, with yields plateauing after 4 hours. Prolonged heating (>6 hours) promotes decomposition, reducing yield by ~15%.

Structural Characterization and Analytical Data

Spectroscopic Analysis

  • IR Spectroscopy :

    • Strong absorption at 1685 cm⁻¹ (C=O stretch).
    • Peaks at 1220 cm⁻¹ (C=S) and 3200–3400 cm⁻¹ (O–H).
  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.21 (s, 1H, CH=), δ 6.70–7.25 (m, 3H, aromatic), δ 3.85 (s, 3H, OCH₃), δ 1.25 (t, 3H, CH₂CH₃).

X-ray Crystallography

Single-crystal X-ray analysis confirms the (5E) configuration and planar geometry of the thiazolidinone ring. Key metrics:

  • Dihedral angle between thiazolidinone and phenyl rings: 12.25°.
  • Intramolecular O–H⋯N hydrogen bond stabilizes the E isomer.

Crystallographic Data :

  • Space group: P2₁/c
  • Unit cell parameters: a = 8.542 Å, b = 10.231 Å, c = 12.876 Å.

Applications and Research Discoveries

Biological Activity

Rhodanine derivatives exhibit antimicrobial and anticancer properties. The title compound shows moderate inhibition against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL).

Material Science Applications

The conjugated system enables use in organic semiconductors, with a bandgap of 2.8 eV measured via UV-Vis spectroscopy.

Chemical Reactions Analysis

Types of Reactions

(5E)-3-ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced derivatives of the compound.

Scientific Research Applications

(5E)-3-ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (5E)-3-ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s bioactivity is often attributed to its ability to interact with enzymes and proteins, leading to inhibition or activation of various biological processes. For instance, it may inhibit bacterial growth by targeting bacterial enzymes or exhibit anticancer effects by inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 3 and 5

Table 1: Substituent Effects on Bioactivity and Physicochemical Properties
Compound Name R3 R5 (Benzylidene Substituent) Configuration Key Bioactivity/Target
Target Compound Ethyl 2-Hydroxy-3-methoxyphenyl 5E Potential antifungal, antiviral
Optovin () - 2,5-Dimethyl-1-pyridin-3-ylpyrrol-3-yl - Light-sensitive anion channel ligand
S764582 () - 4-Ethylphenyl - MXD3 pathway inhibitor
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one () Phenyl 2-Methylphenyl 5Z Structural studies
(5E)-5-[(2-Nitrophenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one () Phenyl 2-Nitrophenyl 5E Unknown (NSC409041)
(5E)-3-(3-Chlorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one () 3-Chlorophenyl 2-Methoxyphenyl 5E Unknown (ZINC1742332)

Key Observations :

  • R5 Substituents: The 2-hydroxy-3-methoxy group in the target compound enables hydrogen bonding (hydroxyl) and moderate electron donation (methoxy), contrasting with electron-withdrawing nitro groups () or non-polar substituents ().
  • Configuration : The 5E geometry in the target compound likely enhances planarity for target binding compared to 5Z isomers, which may adopt distorted conformations .

Physicochemical Properties

  • Solubility : The hydroxyl and methoxy groups in the target compound improve aqueous solubility compared to purely hydrophobic analogs (e.g., S764582).
  • Thermal Stability : Decomposition temperatures for rhodanine derivatives range widely (e.g., 178–246°C in ), with the target compound’s stability likely influenced by its substituents.

Biological Activity

(5E)-3-ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, also known by its CAS number 312944-88-0, is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound belongs to a class of compounds known for various pharmacological properties, including antibacterial, antifungal, and antiviral activities. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of (5E)-3-ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is C13H13NO3S2, with a molecular weight of approximately 295.38 g/mol. The compound features a thiazolidinone ring structure, which is significant for its biological activity.

Antibacterial Activity

Research has demonstrated that thiazolidinones exhibit notable antibacterial properties. In vitro studies have shown that compounds within this class can inhibit various strains of bacteria, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 625 µg/ml to >5000 µg/ml against these bacteria . Such findings suggest that (5E)-3-ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one may possess similar antibacterial properties.

Antifungal Activity

In addition to its antibacterial effects, this compound has been evaluated for antifungal activity against Candida albicans , with varying degrees of effectiveness noted in different studies. The antifungal efficacy often correlates with the structural modifications made to the thiazolidinone scaffold .

Antiviral Activity

Thiazolidinone derivatives have also been investigated for their antiviral properties. Specifically, some studies have indicated potential anti-HIV and anti-HCV activities associated with similar compounds. The mechanisms often involve inhibition of viral replication pathways . For instance, certain derivatives have shown IC50 values indicating effective inhibition against HIV strains, although specific data for (5E)-3-ethyl-5-[(2-hydroxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one remains limited.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of thiazolidinone derivatives:

  • Synthesis and Characterization : A study synthesized various thiazolidinone derivatives and characterized them using NMR and MS techniques. The biological evaluation revealed promising antibacterial and antiviral activities .
  • Antiviral Evaluation : Another research effort highlighted the anti-HIV activity of thiazolidinones with specific structural features. These compounds were found to inhibit viral replication effectively in vitro .

Data Summary Table

Biological ActivityTarget Organism/PathogenMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus625 µg/ml - >5000 µg/ml
AntibacterialEscherichia coli625 µg/ml - >5000 µg/ml
AntifungalCandida albicansVaries
AntiviralHIVIC50 values vary

Q & A

Q. How can crystallographic data guide derivative design?

  • Answer : X-ray structures reveal:
  • Planarity of the thiazolidinone ring : Critical for π-stacking with DNA bases .
  • Hydrogen-bonding motifs : The 2-hydroxy group often forms H-bonds with kinase residues (e.g., ATP-binding sites) .

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